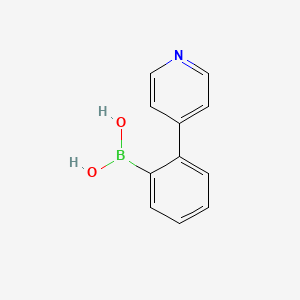

(2-(Pyridin-4-yl)phenyl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2-(Pyridin-4-yl)phenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted at the 2-position with a pyridin-4-yl group. Boronic acids (general formula RB(OH)₂) are pivotal in organic synthesis, catalysis, and biomedical applications due to their reversible covalent interactions with diols and amines . The pyridinyl substituent introduces electron-withdrawing effects and hydrogen-bonding capabilities, distinguishing this compound from simpler aryl boronic acids like phenylboronic acid (PBA) . Its structure enables applications in Suzuki-Miyaura cross-coupling reactions, enzyme inhibition, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(Pyridin-4-yl)phenyl)boronic acid typically involves the coupling of phenylboronic acid with 4-bromopyridine under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, in a suitable solvent like toluene .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

Chemical Reactions Analysis

Types of Reactions: (2-(Pyridin-4-yl)phenyl)boronic acid primarily undergoes:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with halides or pseudohalides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.

Substitution: The pyridinyl group can participate in electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Oxidation: Oxidizing agents like hydrogen peroxide or sodium perborate.

Substitution: Electrophiles or nucleophiles depending on the desired substitution .

Major Products:

Biaryl Compounds: Formed via Suzuki-Miyaura coupling.

Phenols: Resulting from oxidation reactions.

Substituted Pyridines: From substitution reactions .

Scientific Research Applications

(2-(Pyridin-4-yl)phenyl)boronic acid is an organoboron compound with a boronic acid functional group attached to a phenyl ring, further substituted with a pyridine moiety. It has a molecular weight of approximately 199.01 g/mol. This compound is used in organic synthesis and medicinal chemistry due to its unique chemical properties.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

- Organic Synthesis this compound is utilized as a building block in the synthesis of complex organic molecules. It is also used as a reagent in Suzuki-Miyaura cross-coupling reactions.

- Medicinal Chemistry This compound is explored for its potential in drug metabolism and pharmacokinetics. It is also investigated for potential use in cancer therapy and as a diagnostic tool.

- Interaction Studies this compound can form complexes with biological molecules. Its reversible interaction with diols makes it a candidate for developing biosensors to detect sugars or other biomolecules. Studies indicate that this compound can interact with specific proteins, potentially influencing their activity and stability.

Mechanism of Action

The mechanism of action of (2-(Pyridin-4-yl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The coupled product is released, regenerating the palladium catalyst.

In biological systems, the boronic acid group can form reversible covalent bonds with diols, which is exploited in drug design and biochemical assays .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Bioactivity

Phenylboronic Acid (PBA)

- Structure : A single phenyl ring attached to the boronic acid group.

- Properties: PBA is a benchmark compound with moderate catalytic activity and diagnostic utility. However, it is less effective in enzyme inhibition compared to derivatives with heterocyclic substituents .

- Applications : Used in glucose sensing and layer-by-layer film modifications .

Triazole-Substituted Boronic Acids

- Example : 1-amido-2-triazolylethaneboronic acid ().

- Comparison : Replacing phenyl with triazole enhances β-lactamase inhibition (Ki values similar to phenyl analogs but improved MICs). The triazole’s nitrogen atoms improve binding to bacterial enzymes .

Methoxyethyl-Substituted Analogs

- Example: [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid ().

- Comparison : Methoxyethyl groups enhance antifungal activity (HDAC inhibition) at low concentrations (1 µM vs. 1.5 µM for trichostatin A). The ether linkage increases solubility and target affinity .

Positional Isomerism: Pyridinyl Substituent Placement

Ortho vs. Para Substitution

- (4-(Pyridin-4-yl)phenyl)boronic Acid (CAS 1045332-30-6):

Meta-Substituted Analogs

Electronic and Catalytic Properties

- Electron-Withdrawing Groups : The pyridinyl group in (2-(Pyridin-4-yl)phenyl)boronic acid increases boronic acid acidity (lower pKa) compared to PBA, enhancing its reactivity in diol binding and catalysis .

- Catalytic Performance :

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physical Properties

| Compound | Molecular Weight | pKa (Estimated) | Solubility |

|---|---|---|---|

| (2-(Pyridin-4-yl)phenyl)BA | 199.01 g/mol | ~7.5 | Moderate in DMSO |

| Phenylboronic Acid | 121.93 g/mol | ~8.8 | High in water |

| o-Nitrophenylboronic Acid | 167.11 g/mol | ~7.0 | Low in water |

Biological Activity

(2-(Pyridin-4-yl)phenyl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article will delve into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

1. Antimicrobial Activity

Research indicates that boronic acids, including this compound, exhibit significant antibacterial properties. A study demonstrated the compound's effectiveness against various bacterial strains, with minimal inhibitory concentration (MIC) values indicating potent activity.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 6.50 |

| Escherichia coli | 6.50 |

| Klebsiella pneumoniae | 12.00 |

| Pseudomonas aeruginosa | 8.00 |

The compound showed a dose-dependent response, with higher concentrations leading to greater antimicrobial activity. The mechanism of action is believed to involve the inhibition of bacterial β-lactamase and other critical enzymes necessary for bacterial survival .

2. Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies revealed that the compound exhibits cytotoxic effects on various cancer cell lines.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 (Breast) | 18.76 |

| HeLa (Cervical) | 15.00 |

| A549 (Lung) | 20.50 |

The compound demonstrated selective toxicity towards cancer cells while showing minimal effects on healthy cells, suggesting its potential as a therapeutic agent in cancer treatment .

3. Enzyme Inhibition Activities

The enzyme inhibition profile of this compound is noteworthy. It has been shown to inhibit various enzymes, which could be beneficial in treating diseases associated with enzyme dysregulation.

Table 3: Enzyme Inhibition Potency

| Enzyme | IC50 (µg/mL) |

|---|---|

| Acetylcholinesterase | 115.63 |

| Butyrylcholinesterase | 3.12 |

| Urease | 1.10 |

| Tyrosinase | 11.52 |

These results indicate that the compound can effectively inhibit key enzymes involved in neurodegenerative diseases and metabolic disorders .

4. Case Studies and Research Findings

A significant study focused on the synthesis and biological evaluation of boronic acid derivatives, including this compound. The researchers synthesized a series of compounds and evaluated their biological activities using various assays.

Case Study: Synthesis and Evaluation

- The study synthesized several derivatives and tested them against a panel of pathogens.

- Results indicated that modifications to the boronic acid structure significantly influenced biological activity.

- The best-performing derivatives showed enhanced antimicrobial and anticancer properties compared to the parent compound.

5. Conclusion

This compound displays promising biological activities across multiple domains, including antimicrobial and anticancer effects, as well as enzyme inhibition capabilities. Its potential applications in pharmaceuticals highlight the importance of continued research into boronic acid derivatives for therapeutic development.

Future studies should focus on elucidating the precise mechanisms of action, optimizing structure-activity relationships, and exploring clinical applications in greater depth to fully harness the therapeutic potential of this compound.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for (2-(Pyridin-4-yl)phenyl)boronic acid, and how can reaction yields be optimized?

The synthesis of arylboronic acids like this compound often involves Suzuki-Miyaura coupling precursors or direct borylation of aryl halides. Key steps include:

- Precursor selection : Use halogenated pyridine derivatives (e.g., 4-bromo- or 4-iodopyridine) coupled with boronic acid intermediates under palladium catalysis .

- Reaction optimization : Control temperature (60–100°C), solvent (THF or DMF), and base (Na2CO3 or K3PO4) to minimize side reactions. For example, electron-rich heterocycles may require lower temperatures to avoid redox side reactions .

- Yield improvement : Purify intermediates via column chromatography or recrystallization to remove unreacted starting materials and catalyst residues .

Q. How can researchers characterize the purity and structure of this compound?

Standard analytical methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm aromatic proton environments and boronic acid functionality (e.g., B-OH peaks in ¹¹B NMR) .

- Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns, especially for boron-containing compounds .

- X-ray crystallography : Resolve crystal structures to verify stereochemistry and intermolecular interactions (e.g., hydrogen bonding with diols) .

Q. What are the common applications of this compound in organic synthesis?

- Suzuki-Miyaura cross-coupling : Forms biaryl structures for drug candidates or materials science applications .

- Dynamic covalent chemistry : Reversible binding with diols (e.g., sugars) enables sensor development or supramolecular assembly .

- Protodeboronation mitigation : Use anhydrous conditions or stabilizing ligands (e.g., pinacol esters) to prevent boronic acid degradation during reactions .

Advanced Research Questions

Q. How can researchers address low reactivity or side-product formation in coupling reactions involving this boronic acid?

- Electronic effects : Electron-deficient pyridine rings may reduce reactivity. Introduce electron-donating groups (e.g., methyl) to the pyridine nitrogen to enhance stability and coupling efficiency .

- Catalyst tuning : Use Pd(OAc)₂ with SPhos or XPhos ligands to improve turnover in sterically hindered systems .

- Side-product analysis : Employ LC-MS/MS to detect and quantify impurities (e.g., deboronated byproducts) at ppm levels, as described in genotoxic impurity protocols .

Q. What experimental strategies resolve contradictory data in structural or mechanistic studies?

- Crystallographic vs. spectroscopic data : If NMR suggests planar geometry but X-ray shows distortion, consider solvent effects or crystal packing forces. Use DFT calculations to model electronic environments .

- Binding affinity discrepancies : Compare isothermal titration calorimetry (ITC) with surface plasmon resonance (SPR) to distinguish thermodynamic vs. kinetic binding parameters .

Q. How can purification challenges (e.g., silica gel binding or boroxane formation) be mitigated?

- Alternative stationary phases : Use reverse-phase (C18) columns or ion-exchange resins instead of silica to avoid irreversible adsorption .

- Low-temperature protocols : Purify under nitrogen at 0–4°C to suppress boroxane (cyclic trimer) formation .

- Stabilizing agents : Add pinacol or diethanolamine during chromatography to stabilize the boronic acid .

Q. What methodologies enable mechanistic studies of its interactions with biological targets?

- Fluorescence quenching assays : Monitor binding to proteins with intrinsic tryptophan fluorescence (e.g., serum albumin) .

- Kinetic isotope effects (KIE) : Use deuterated solvents or substrates to probe rate-determining steps in enzyme inhibition .

- Molecular docking : Align with X-ray structures of homologous proteins (e.g., proteases) to predict binding modes .

Properties

Molecular Formula |

C11H10BNO2 |

|---|---|

Molecular Weight |

199.02 g/mol |

IUPAC Name |

(2-pyridin-4-ylphenyl)boronic acid |

InChI |

InChI=1S/C11H10BNO2/c14-12(15)11-4-2-1-3-10(11)9-5-7-13-8-6-9/h1-8,14-15H |

InChI Key |

WBRBLPZLOVFWGV-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC=CC=C1C2=CC=NC=C2)(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.